Product packaging for Chloroacetyl-L-norvaline(Cat. No.:)

Chloroacetyl-L-norvaline

Cat. No.: B13820965
M. Wt: 193.63 g/mol
InChI Key: KWMCURFIQFSPEW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroacetyl-L-norvaline is a synthetic, non-proteinogenic amino acid derivative designed for professional research and development. This compound features a norvaline backbone, an isomer of valine, which has been chemically modified with a chloroacetyl group. This reactive side chain makes it a valuable building block in peptide synthesis, particularly for creating specific structural motifs or for use in the development of peptide-based drug candidates. While direct studies on this compound are limited, its structural components are associated with significant research applications. L-Norvaline itself has been investigated as an inhibitor of the enzyme arginase, which plays a role in the urea cycle and nitric oxide signaling pathways. The strategic introduction of halogen atoms, like the chlorine in the chloroacetyl group, is a common technique in medicinal chemistry to fine-tune the properties of peptides and proteins, influencing their lipophilicity, metabolic stability, and interactions with biological targets. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12ClNO3 B13820965 Chloroacetyl-L-norvaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]pentanoic acid

InChI

InChI=1S/C7H12ClNO3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

KWMCURFIQFSPEW-YFKPBYRVSA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)CCl

Canonical SMILES

CCCC(C(=O)O)NC(=O)CCl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of the Chloroacetyl Moiety

Nucleophilic Substitution Reactions of the Chloroacetyl Group

The kinetics of nucleophilic substitution on chloroacetyl amides are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific structure of the chloroacetyl compound. researchgate.net The reaction generally follows second-order kinetics, consistent with either a concerted SN2 mechanism or a stepwise nucleophilic acyl substitution where the initial nucleophilic attack is the rate-determining step. researchgate.netyoutube.com

Thermodynamically, these reactions are typically favorable when the incoming nucleophile forms a more stable bond with the acetyl group than the departing chloride ion. masterorganicchemistry.com The stability of the chloride ion as a good leaving group, being the conjugate base of a strong acid (HCl), drives the reaction forward. youtube.com

Table 1: Factors Influencing Nucleophilic Substitution on Chloroacetyl Groups

FactorEffect on Reaction RateRationale
Nucleophile Strength Increased rate with stronger nucleophiles (e.g., thiolates > amines)Stronger nucleophiles are more efficient at attacking the electrophilic carbon center. libretexts.org
Leaving Group Ability Chloride is a good leaving group, facilitating the reaction. Bromoacetyl groups are even more reactive. google.comThe stability of the leaving anion (Cl⁻) promotes its displacement. youtube.com
Solvent Polarity Complex effects; polar aprotic solvents (e.g., DMSO) can accelerate SN2-type reactions. dntb.gov.uaSolvents can stabilize charged intermediates and transition states, influencing the energy barrier of the reaction. researchgate.net
Temperature Increased rate with higher temperatureProvides the necessary activation energy for the reaction to proceed.

The electrophilic nature of the chloroacetyl group allows it to react with a wide array of nucleophiles. This versatility has been exploited for the synthesis of various chemical structures.

Sulfur-Containing Compounds: Thiols and their conjugate bases, thiolates, are particularly potent nucleophiles for reacting with chloroacetyl groups due to the high polarizability and nucleophilicity of sulfur. libretexts.orgchemistrysteps.com The reaction with sulfhydryl groups, such as those in cysteine residues, proceeds efficiently to form stable thioether linkages. google.com This specific reaction is foundational in peptide chemistry for conjugation and cyclization. google.com Other sulfur nucleophiles like thiourea (B124793) can also be employed. chemistrysteps.com

Heterocycles: Many nitrogen- and sulfur-containing heterocycles are synthesized using chloroacetyl building blocks. researchgate.net The reaction often involves the chloroacetyl compound reacting with a binucleophilic species, such as a thiourea or an aminothiophenol, leading to a substitution followed by an intramolecular cyclization to form rings like thiazolidinones or benzothiazines. researchgate.netresearchgate.net Similarly, reactions with various amine derivatives can lead to the formation of N-heterocyclic compounds like pyrimidinones. researchgate.net

Influence of Proximal Amino Acid Residues on Chloroacetyl Reactivity in Oligomers

When Chloroacetyl-L-norvaline is incorporated into a peptide chain, its reactivity can be significantly modulated by the neighboring amino acid residues. The local microenvironment created by adjacent residues can influence reaction rates through both electronic and steric effects. nih.govnih.gov

The presence of charged amino acid residues near the chloroacetyl group can dramatically alter its reactivity. Research has shown that positively charged basic amino acid residues, such as arginine (Arg), can accelerate the reaction between a chloroacetyl-modified peptide and a negatively charged nucleophile. psecommunity.orgmdpi.com

In a study involving the reaction of chloroacetyl-modified tripeptides with the negatively charged mercaptoundecahydrododecaborate (B1143558) (BSH), the presence of arginine residues significantly enhanced the reaction rate. psecommunity.org This acceleration is attributed to electrostatic attraction, where the positively charged guanidinium (B1211019) groups of the arginine residues attract the negatively charged BSH nucleophile, thereby increasing its local concentration around the chloroacetyl reactive site. psecommunity.orgmdpi.com The rate of reaction was observed to decrease as the number of arginine residues in the peptide was reduced. psecommunity.org

Table 2: Effect of Proximal Arginine Residues on Reaction Conversion

Chloroacetyl-Modified TripeptideNumber of Arginine Residues% Conversion to Product (after 150 min)
Cl-3R (Arg-Arg-Arg)3~85%
Cl-1R (Arg containing)1~54%
Peptide with no basic residues0Minimal
Data synthesized from findings reported on the reaction between chloroacetyl-modified peptides and BSH. psecommunity.org

The spatial arrangement and distance between the reactive chloroacetyl group and influencing residues are critical. The rate enhancement effect described above is highly dependent on proximity. Studies have demonstrated that increasing the distance between the basic amino acid residues and the chloroacetyl group, by inserting flexible alkyl linkers, leads to a reduction in reactivity. psecommunity.org As the length of the carbon linker increases, the electrostatic attraction becomes less effective at concentrating the nucleophile near the reaction site, and the reaction rate diminishes accordingly. psecommunity.org This highlights that for the electrostatic catalysis to be efficient, the guiding residues must be positioned appropriately to influence the reactive center directly.

Intramolecular Cyclization and Rearrangement Pathways

In addition to intermolecular reactions, N-chloroacetyl amino acid derivatives can undergo intramolecular reactions, leading to cyclization or rearrangement. These pathways are often promoted by the presence of a base, which can deprotonate a suitable internal nucleophile, such as the amide nitrogen.

One potential pathway is the intramolecular N-alkylation, where the amide nitrogen, upon deprotonation, attacks the electrophilic α-carbon, displacing the chloride to form a four-membered ring, a derivative of azetidinone. This type of base-assisted cyclization has been documented for N-chloroacetyl dipeptide derivatives. researchgate.net Similarly, related N-(2-chloroethyl) ureas are known to undergo intramolecular cyclization to form active cyclic intermediates. ulaval.canih.gov The favorability of such cyclizations depends on factors like the length of the amino acid side chain and the conformational flexibility that allows the molecule to adopt a reactive geometry.

Applications As a Building Block in Complex Molecular Construction

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. In this method, a peptide chain is assembled sequentially while one end is anchored to an insoluble polymeric support. Chloroacetyl-L-norvaline can be effectively integrated into SPPS protocols, primarily by leveraging the reactivity of its N-terminal chloroacetyl group.

The chloroacetyl group on this compound is a key functional handle for the site-specific modification of peptidic scaffolds. This group acts as an electrophile, readily reacting with nucleophilic side chains of amino acid residues within a peptide sequence. This targeted reactivity allows for the introduction of various functionalities at a precise location.

One of the most common strategies involves the alkylation of the thiol group of a cysteine residue by the chloroacetyl moiety. This reaction forms a stable thioether bond, which is instrumental in the creation of cyclic peptides. By incorporating this compound at the N-terminus of a peptide and having a cysteine residue at another position in the sequence, an intramolecular cyclization can be induced. This head-to-side-chain cyclization is a powerful method for constraining the peptide's conformation, which can enhance its biological activity and stability.

The reaction conditions for this cyclization are typically mild, often carried out in solution after the linear peptide has been assembled on the solid support and cleaved from the resin. The process is generally performed in the presence of a base to facilitate the nucleophilic attack of the cysteine thiol.

Table 1: Example of a Head-to-Side-Chain Cyclization Reaction

Reactant 1 Reactant 2 (within the same peptide chain) Bond Formed Application

Beyond cyclization, the chloroacetyl group can be used to conjugate other molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, to a specific site on a peptide, provided these molecules bear a suitable nucleophile.

A critical aspect of SPPS is the use of orthogonal protecting groups, which are chemical moieties that protect reactive functional groups from unwanted side reactions and can be removed under specific conditions without affecting other protecting groups. The two predominant strategies in SPPS are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies.

The chloroacetyl group of this compound is compatible with both of these orthogonal protection schemes.

Fmoc Strategy: In the Fmoc-based approach, the Fmoc group, which protects the α-amino group of the amino acids, is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). The chloroacetyl group is stable under these basic conditions, allowing for the seamless incorporation of this compound into an Fmoc-SPPS workflow. Side-chain protecting groups are typically acid-labile (e.g., t-butyl) and are removed at the end of the synthesis along with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).

Boc Strategy: The Boc strategy employs the acid-labile Boc group for Nα-protection, which is removed with a moderate acid like TFA. The side-chain protecting groups are generally removed with a stronger acid, such as hydrogen fluoride (B91410) (HF). The amide bond of the chloroacetyl group is resistant to the acidic conditions used for Boc removal, ensuring its integrity throughout the synthesis.

This compatibility allows for the strategic placement of this compound within a peptide sequence using standard, well-established SPPS protocols without the need for significant modifications to the synthetic procedure.

Table 2: Compatibility of the Chloroacetyl Group with SPPS Chemistries

SPPS Strategy Nα-Protecting Group Deprotection Condition Chloroacetyl Group Stability
Fmoc 9-fluorenylmethoxycarbonyl Mild base (e.g., Piperidine) Stable

Application in Liquid-Phase Synthetic Routes for Oligomeric Structures

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, involves the stepwise elongation of a peptide chain in a homogenous solution. While often more labor-intensive than SPPS due to the need for purification of intermediates at each step, LPPS is highly suitable for the large-scale synthesis of shorter peptides and oligomers.

This compound can be effectively used as a starting material or an intermediate in liquid-phase synthesis. In a typical workflow, the carboxylic acid of this compound would be activated to facilitate coupling with the free amino group of another amino acid or peptide fragment. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

For the synthesis of a dipeptide, for instance, this compound would be coupled with an amino acid whose carboxyl group is protected, typically as a methyl or benzyl (B1604629) ester. After the coupling reaction, the resulting dipeptide can be isolated and purified. The process can be repeated to elongate the peptide chain. The chloroacetyl group remains intact throughout these coupling steps, available for subsequent modifications in the final oligomeric structure. This approach is particularly useful for creating well-defined, shorter oligomers where the N-terminal chloroacetyl group is intended for a specific final derivatization.

Derivatization to Functionalized Heterocyclic Systems

The reactivity of the chloroacetyl group and the inherent structure of the amino acid make this compound a valuable precursor for the synthesis of various functionalized heterocyclic systems.

Theophylline (B1681296), a methylxanthine drug, and its derivatives are of significant interest in medicinal chemistry. This compound can be used to synthesize theophylline-amino acid conjugates. A common synthetic route involves the reaction of a deprotonated theophylline with an N-chloroacetylated amino acid ester, such as the methyl ester of this compound. google.comlibretexts.org

In this reaction, theophylline is first treated with a base, such as sodium hydride, to generate the theophyllinate anion, which then acts as a nucleophile. google.comlibretexts.org This anion attacks the carbon atom bearing the chlorine in the chloroacetyl group of the norvaline derivative, displacing the chloride and forming a new carbon-nitrogen bond. google.comlibretexts.org This results in the direct linkage of the amino acid moiety to the N7 position of the theophylline core through an acetamide (B32628) bridge. google.comlibretexts.org This method provides a cost-effective and efficient way to create novel theophylline conjugates with potential biological activities. google.comlibretexts.org

Table 3: Synthesis of Theophylline-Norvaline Conjugate

Reactant 1 Reactant 2 Key Reaction Step Product

N-chloroacetylated amino acids, including this compound, are precursors for the synthesis of morpholine-2,5-diones. These six-membered heterocyclic compounds are of interest as monomers for the creation of biodegradable polymers known as polydepsipeptides, which have potential applications in the biomedical field.

The synthesis is typically a two-step process. First, the amino acid (L-norvaline) is reacted with chloroacetyl chloride in the presence of a base to form this compound. The second step is an intramolecular cyclization. This is achieved by treating the N-chloroacetyl amino acid with a base, which facilitates a nucleophilic attack of the carboxylate on the carbon atom bearing the chlorine. This intramolecular substitution reaction results in the formation of the morpholine-2,5-dione (B184730) ring and the elimination of a chloride ion. This synthetic route is a common and effective method for preparing these valuable heterocyclic monomers.

Enzymatic and Biocatalytic Studies Involving Chloroacetyl L Norvaline

Enzymatic Susceptibility and Specificity of Chloroacetyl-L-Amino Acids

The susceptibility of N-acyl-amino acids to enzymatic action is primarily dependent on the specificity of the enzyme employed. Enzymes, particularly hydrolases, exhibit remarkable selectivity for both the amino acid and the acyl group of the substrate.

Hydrolases, such as aminoacylases (E.C. 3.5.1.14), are the most studied class of enzymes for the transformation of N-acylated amino acids. d-nb.infonih.gov These enzymes catalyze the hydrolysis of the amide bond linking the acyl group to the amino acid. The industrial application of aminoacylases is well-established, particularly in the resolution of racemic mixtures of N-acetyl-amino acids to produce enantiomerically pure L-amino acids. d-nb.info

Investigations have shown that the nature of the acyl group influences the rate of hydrolysis. While the acetyl group is common in classic enzymatic resolutions, enzymes also accept a variety of other acyl groups. nih.gov For instance, studies on Gcn5-related N-acetyltransferases (GNATs) have demonstrated that Chloroacetyl-Coenzyme A can serve as a substrate, indicating that the chloroacetyl group is recognized by certain enzyme active sites. nih.gov Similarly, fatty acid amide hydrolase (FAAH) has been identified as a key enzyme in the metabolism of a range of N-acyl amino acids, showcasing the broad capabilities of some hydrolases. elifesciences.orgsemanticscholar.org The reactivity of the chloroacetyl group, compared to a simple acetyl group, can influence its interaction with the enzyme's catalytic residues.

The table below summarizes the relative activity of a novel aminoacylase (B1246476) from Paraburkholderia monticola (PmAcy) with different N-acyl-L-amino acids, illustrating the enzyme's preference for long-chain acyl groups. While Chloroacetyl-L-norvaline is not listed, the data demonstrates the principle of acyl group specificity.

Substrate (N-Acyl-L-Alanine)Relative Hydrolytic Activity (%)
N-Lauroyl (C12)100
N-Myristoyl (C14)88
N-Capryl (C8)68
N-Caproyl (C6)49
N-Butyryl (C4)10
N-Acetyl (C2)<1
Data adapted from studies on PmAcy, which shows a clear preference for longer acyl chains. nih.gov

A hallmark of enzymatic catalysis is the precise recognition of the substrate's three-dimensional structure, which leads to high stereoselectivity. Enzymes that act on amino acid derivatives are typically highly specific for one enantiomer, usually the L-form. This chiral discrimination is fundamental to their biological function and biocatalytic utility. ias.ac.in

The "three-point attachment model" is a classic concept explaining this specificity, where three distinct binding points in the enzyme's active site must interact correctly with the substrate for catalysis to occur. researchgate.net For an N-acyl amino acid like this compound, these interactions would involve:

The carboxyl group of the norvaline residue.

The chloroacetyl group.

The propyl side chain of the norvaline residue.

The hydrogen atom on the alpha-carbon.

An enzyme specific for the L-enantiomer will have its catalytic groups positioned to act on the amide bond only when the substrate is in the L-configuration. The D-enantiomer, being a mirror image, cannot achieve the correct orientation for catalysis, and thus is not hydrolyzed. researchgate.net This strict stereoselectivity allows enzymes like aminoacylase to resolve a racemic mixture of N-chloroacetyl-norvaline, selectively hydrolyzing the L-form to L-norvaline and leaving the D-N-chloroacetyl-norvaline unreacted. d-nb.info

Biocatalytic Approaches for the Transformation of Related N-Acylated Amino Acids

Biocatalysis provides a powerful alternative to traditional chemical synthesis for producing chiral compounds. acs.org The primary biocatalytic application for N-acylated amino acids is the kinetic resolution of racemic mixtures. nih.govresearchgate.net This process leverages the high enantioselectivity of enzymes like aminoacylase I.

The process typically involves:

Chemical synthesis of a racemic mixture (D,L-) of an amino acid, followed by N-acylation (e.g., with chloroacetyl chloride) to produce D,L-N-chloroacetyl-norvaline.

Enzymatic hydrolysis of this mixture. The enzyme, being specific for the L-enantiomer, selectively cleaves the chloroacetyl group from L-chloroacetyl-norvaline.

The resulting mixture contains L-norvaline and unreacted D-chloroacetyl-norvaline.

These two compounds can be easily separated based on their different chemical properties (e.g., solubility or charge).

This method is a cornerstone of industrial biotechnology for the production of optically pure L-amino acids. d-nb.info

Biocatalytic ApproachEnzymeSubstrate ExampleProduct ExampleKey Advantage
Racemic ResolutionAminoacylaseD,L-N-Acetyl-MethionineL-MethionineHigh enantiomeric purity (>99% ee) researchgate.net
Asymmetric SynthesisAspartate Ammonia LyaseFumarate + ArylamineN-Arylated Aspartic AcidDirect synthesis of chiral product acs.org
HydrolysisFatty Acid Amide Hydrolase (FAAH)N-Arachidonoyl-GlycineGlycine + Arachidonic AcidRole in endogenous metabolism elifesciences.org

Mechanistic Insights into Enzyme-Substrate Interactions

Understanding the mechanism by which enzymes interact with and transform substrates is crucial for their application and engineering. Aminoacylases, which belong to the M20 metallopeptidase family, provide a well-studied example. nih.gov

The catalytic mechanism for these enzymes typically involves a binuclear metal center, often containing two zinc ions (Zn²⁺), within the active site. The hydrolysis of the amide bond in a substrate like this compound proceeds through the following key steps:

Substrate Binding: The substrate enters the active site. The carbonyl oxygen of the amide bond coordinates to one of the zinc ions, and the carboxylate group of the amino acid may interact with the other zinc ion or other active site residues.

Activation of Nucleophile: A nearby glutamate (B1630785) residue acts as a general base, abstracting a proton from a water molecule that is coordinated to the metal center. This generates a highly nucleophilic hydroxide (B78521) ion.

Nucleophilic Attack: The activated hydroxide ion attacks the carbonyl carbon of the amide bond of the substrate, forming a tetrahedral intermediate. This intermediate is stabilized by the zinc ions.

Protonation and Cleavage: The same glutamate residue, now acting as a general acid, donates a proton to the amide nitrogen. This facilitates the collapse of the tetrahedral intermediate and the cleavage of the carbon-nitrogen bond.

Product Release: The products, L-norvaline and chloroacetate, are released from the active site, and the enzyme is regenerated for another catalytic cycle. nih.gov

This mechanism highlights the coordinated roles of the metal ions and key amino acid residues in achieving efficient and selective catalysis.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Chloroacetyl-L-norvaline. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

While specific, experimentally-derived high-resolution spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on the analysis of its constituent parts (L-norvaline and the chloroacetyl moiety) and known N-acylated amino acids.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. The α-proton (H-2) is expected to appear as a multiplet due to coupling with the amide proton and the adjacent methylene (B1212753) (CH₂) protons. The chloroacetyl group's methylene protons are anticipated to be a singlet, shifted downfield due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Two carbonyl carbons are expected: one for the carboxylic acid and one for the amide. The α-carbon (C-2) will be in the typical range for amino acids, while the chloroacetyl methylene carbon will be significantly shifted due to the attached chlorine. steelyardanalytics.com

Predicted NMR Spectral Assignments for this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
Atom PositionChemical Shift (δ, ppm)MultiplicityAtom PositionChemical Shift (δ, ppm)
H-2 (α-H)~4.3 - 4.5MultipletC-1 (Carboxyl C=O)~175 - 178
H-3 (β-CH₂)~1.7 - 1.9MultipletC-2 (α-C)~55 - 58
H-4 (γ-CH₂)~1.3 - 1.5MultipletC-3 (β-C)~32 - 35
H-5 (δ-CH₃)~0.9 - 1.0TripletC-4 (γ-C)~19 - 22
NH (Amide)~8.0 - 8.5DoubletC-5 (δ-C)~13 - 15
CH₂Cl~4.0 - 4.2SingletAmide C=O~168 - 171
COOH~10 - 12Broad SingletCH₂Cl~42 - 45

To confirm the assignments from 1D NMR and elucidate the complete bonding network, several 2D NMR experiments are employed. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the structure of the norvaline side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. sdsu.edu This technique is used to definitively assign each carbon atom based on the already-assigned proton signals. For instance, the proton signal at ~4.4 ppm would correlate with the carbon signal at ~56 ppm, confirming their assignment as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov This is crucial for connecting different parts of the molecule. Key HMBC correlations would include the amide proton (NH) to the amide carbonyl carbon and C-2, and the chloroacetyl methylene protons (CH₂Cl) to the amide carbonyl carbon, confirming the N-acylation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's functional groups. The spectrum is expected to show strong characteristic bands for the amide and carboxylic acid groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The C-Cl and C-S bonds in related molecules are often well-defined in Raman spectra. acs.org

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Description
O-H StretchCarboxylic Acid~3300 - 2500 (broad)Indicates the hydrogen-bonded hydroxyl group of the carboxylic acid.
N-H StretchAmide~3300 - 3250Characteristic of the N-H bond in the secondary amide linkage.
C=O StretchCarboxylic Acid~1725 - 1700Stretching vibration of the carbonyl in the acid group.
Amide I BandAmide (C=O Stretch)~1660 - 1640Primarily due to the C=O stretching of the amide group. mdpi.com
Amide II BandAmide (N-H Bend, C-N Stretch)~1560 - 1530A combination of N-H bending and C-N stretching vibrations. mdpi.com
C-Cl StretchAlkyl Halide~780 - 720Indicates the presence of the chloroacetyl moiety.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. nih.gov For the molecular formula C₇H₁₂ClNO₃, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 194.0584 Da.

HRMS coupled with tandem mass spectrometry (MS/MS) also provides insight into the molecule's structure through controlled fragmentation. researchgate.net The fragmentation pattern is predictable and serves as a structural fingerprint. Key fragmentation pathways for this compound would likely include:

Amide Bond Cleavage: A primary fragmentation would be the cleavage of the bond between the norvaline moiety and the chloroacetyl group.

Loss of Side Chain: Fragmentation of the propyl side chain from the α-carbon.

Decarboxylation: Loss of the carboxyl group as CO₂ from the molecular ion or subsequent fragments.

Loss of HCl: Elimination of hydrogen chloride from the chloroacetyl portion.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for monitoring the progress of its synthesis. nih.govjafs.com.pl A typical approach involves reversed-phase chromatography, where the compound is passed through a column with a non-polar stationary phase (like C18).

A gradient elution method, typically using a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724), is employed. The purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Since this compound is a chiral compound, it is essential to confirm its enantiomeric purity, ensuring the absence of the D-enantiomer. This is achieved using chiral HPLC. chromatographytoday.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation in time.

Developing a robust chiral separation method involves screening various types of CSPs. mdpi.com For N-acylated amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) are highly effective. phenomenex.com These columns, often used in reversed-phase or polar organic modes, can achieve baseline separation of the enantiomers. The mobile phase composition, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol), is carefully optimized to maximize resolution between the L- and D-peaks, allowing for precise quantification of enantiomeric excess.

Method Development for Quantitative Analysis in Synthetic Streams

The quantitative analysis of this compound in synthetic streams is crucial for process optimization, yield determination, and quality control. The development of a robust analytical method must consider the chemical properties of the analyte, the nature of the synthetic stream matrix, and the desired sensitivity and selectivity. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of non-volatile, polar compounds like amino acid derivatives.

A typical HPLC method for this compound would involve a reversed-phase column, where the separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile or methanol (B129727), with the addition of an acid, like formic acid or trifluoroacetic acid, to ensure good peak shape and retention. Detection could be achieved using a UV detector, as the amide bond in this compound provides a chromophore. For more complex matrices or lower detection limits, mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide highly selective and sensitive quantification.

Method development would involve the optimization of several parameters, including the stationary phase chemistry, mobile phase composition and gradient, flow rate, and column temperature. Validation of the developed method is a critical step and would be performed according to the International Council for Harmonisation (ICH) guidelines. This would include assessing the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

An alternative approach for quantifying the chloroacetyl moiety could involve gas chromatography (GC) following a derivatization step. For instance, the chloroacetyl group could be converted to a more volatile derivative, which can then be analyzed by GC with a flame ionization detector (FID) or a mass spectrometer (MS).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL

This table represents a hypothetical starting point for method development and would require empirical optimization.

X-ray Crystallography for Solid-State Structure Determination

The process of X-ray crystallography involves several steps. First, a high-quality single crystal of the compound must be grown. This can be a challenging step and often requires screening various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.

This diffraction pattern is recorded by a detector, and the intensities and positions of the spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be built. The quality of the final crystal structure is assessed by various crystallographic refinement parameters.

While no publically available crystal structure for this compound has been identified, a crystallographic analysis would provide invaluable data.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical Formula C7H12ClNO3
Formula Weight 193.63
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 5. Å, b = 10. Å, c = 15. Å
Volume 750. ų
Z 4
Calculated Density 1.71 g/cm³

The data in this table are purely illustrative and represent the type of information that would be obtained from an X-ray crystallographic analysis.

Computational and Theoretical Chemistry of Chloroacetyl L Norvaline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like chloroacetyl-L-norvaline. aalto.fi DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. nih.govnih.gov These calculations can provide a detailed understanding of the molecule's fundamental properties. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and orbital energies, which are crucial for predicting chemical behavior. scispace.com

An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

In this compound, the HOMO is expected to be localized around the regions of higher electron density, such as the oxygen and nitrogen atoms of the amide and carboxyl groups, as well as the chlorine atom. The LUMO, conversely, would likely be distributed over the electrophilic centers, such as the carbonyl carbons and the carbon atom bonded to the chlorine.

The charge distribution within the molecule can be quantified using methods like Mulliken population analysis or by calculating electrostatic potential maps. This analysis reveals the partial positive and negative charges on each atom, identifying nucleophilic and electrophilic sites. For this compound, the chlorine atom, due to its electronegativity, will induce a partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack. The oxygen atoms of the carbonyl groups will carry significant partial negative charges.

Table 1: Illustrative Calculated Electronic Properties of this compound

ParameterIllustrative ValueDescription
HOMO Energy-7.2 eVEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
LUMO Energy-0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.
HOMO-LUMO Gap6.7 eVAn indicator of molecular stability and reactivity.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for a molecule of this nature. They are not based on specific published research for this compound.

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. DFT methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as the stretching of the C=O, N-H, and C-Cl bonds.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted, providing a theoretical basis for interpreting experimental NMR spectra. nih.gov These predictions are highly sensitive to the electronic environment of each nucleus and can help in the structural elucidation of the molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions involving this compound. nih.gov By modeling potential reaction pathways, researchers can identify the most likely mechanisms and the associated energy changes. A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants to products. nih.gov

For this compound, a likely reaction is the nucleophilic substitution at the carbon atom bonded to the chlorine. Computational methods can be used to model the approach of a nucleophile, the formation of the transition state, and the departure of the chloride leaving group. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state. nih.gov

These calculations can help to rationalize experimental observations of reactivity and can be used to predict how changes in the molecular structure or the reaction conditions might affect the reaction rate and outcome. nih.gov

Q & A

Q. Table 1: Comparison of Synthesis Protocols

ParameterAqueous NaOH Method Organic Solvent Method
Yield65–70%75–85%
Purity90%95%
Racemization RiskModerateLow

Basic: How is the structural identity of this compound confirmed?

Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the chloroacetyl group (δ 4.0–4.2 ppm for CH2_2Cl) and norvaline backbone (δ 1.2–1.6 ppm for CH2_2 groups) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 208.06 (C7_7H12_{12}ClNO3+_3^+) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced: What analytical approaches ensure enantiomeric purity in complex biological matrices?

  • Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (85:15) mobile phase; retention times differentiate L/D enantiomers .
  • Circular Dichroism (CD) : Peaks at 220–230 nm confirm L-configuration dominance .
  • Isotopic Labeling : 13^{13}C-labeled standards improve quantification accuracy in metabolomic studies .

Advanced: How can conflicting bioactivity data for this compound derivatives be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Solubility factors : Use dimethyl sulfoxide (DMSO) concentrations <0.1% to avoid cytotoxicity .
  • Metabolic instability : Pre-treat samples with protease inhibitors to prevent degradation during assays .

Q. Table 2: Bioactivity Data Variability in Published Studies

StudyIC50_{50} (μM)Cell LineSolvent
Zhang et al. (2024)12.3 ± 1.2HEK293PBS/DMSO
Lee et al. (2023)28.7 ± 3.1HeLaEthanol

Basic: What role does this compound play in peptide engineering?

It serves as a:

  • Protecting group : The chloroacetyl moiety shields amines during solid-phase peptide synthesis (SPPS), removed via thiolysis .
  • Linker in conjugates : Enables covalent attachment of peptides to fluorescent probes or nanoparticles .

Advanced: What strategies stabilize this compound in physiological environments?

  • Prodrug Design : Convert to methyl ester derivatives to reduce hydrolysis rates .
  • Liposomal Encapsulation : Increases half-life in serum from 2 h to >8 h .
  • Structural Analogs : Replace chloroacetyl with trifluoroacetyl groups for enhanced stability .

Q. Table 3: Stability of this compound Analogs

AnalogHalf-life (pH 7.4)Bioactivity Retention
This compound2.1 h100%
Trifluoroacetyl-L-norvaline6.8 h92%

Basic: How is this compound integrated into metabolic pathway studies?

  • Isotope Tracing : 14^{14}C-labeled derivatives track incorporation into cellular proteins via autoradiography .
  • Enzyme Inhibition Assays : Competes with endogenous substrates for acetyltransferases (e.g., NAT1) .

Advanced: What computational tools predict this compound interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Models binding to acetyl-CoA synthetase (binding energy: −8.2 kcal/mol) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

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